Bienvenue dans la boutique en ligne BenchChem!

2,2-Dimethylcyclobutanecarboxylic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Choose 2,2-Dimethylcyclobutanecarboxylic acid (CAS 42836-66-8) for its unique gem-dimethyl substitution that imposes steric hindrance and conformational restriction, preventing folded secondary structures in peptide design. Its predicted LogP of ~1.5 enhances blood-brain barrier penetration for CNS targets. This scaffold enables synthesis of enantiopure cyclobutane nucleosides and SDHI candidates. Not interchangeable with 3,3-dimethyl or unsubstituted analogs due to distinct steric and electronic properties.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 42836-66-8
Cat. No. B2860591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclobutanecarboxylic acid
CAS42836-66-8
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESCC1(CCC1C(=O)O)C
InChIInChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyWZUBYJLFSCGSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylcyclobutanecarboxylic Acid (CAS 42836-66-8): Baseline Physicochemical and Structural Overview for Procurement and Research Selection


2,2-Dimethylcyclobutanecarboxylic acid (CAS 42836-66-8) is a cyclobutane carboxylic acid with the molecular formula C₇H₁₂O₂ (MW 128.17) [1]. Its structure features a constrained cyclobutane ring bearing gem-dimethyl substitution at the 2-position and a carboxylic acid at the 1-position. The gem-dimethyl motif imposes substantial steric hindrance and conformational restriction compared to unsubstituted cyclobutanecarboxylic acid [2]. Predicted physicochemical parameters include a LogP of 1.5072 and pKa of 4.82 ± 0.40 [3]. This compound serves as a precursor to a diverse array of functionalized derivatives used in medicinal chemistry and organic synthesis [4].

2,2-Dimethylcyclobutanecarboxylic Acid: Why Generic Cyclobutane Carboxylic Acids Cannot Substitute for This Gem-Dimethyl Scaffold


Generic cyclobutanecarboxylic acids and other positional dimethyl isomers (e.g., 3,3-dimethylcyclobutanecarboxylic acid) cannot be interchanged with 2,2-dimethylcyclobutanecarboxylic acid due to fundamental differences in steric environment, conformational bias, and downstream derivatization potential. The gem-dimethyl substitution at the 2-position creates a unique quaternary carbon center adjacent to the carboxylic acid, which alters the pKa and LogP relative to unsubstituted cyclobutanecarboxylic acid and imposes a distinct conformational restriction when incorporated into peptide backbones [1]. Furthermore, the 2,2-dimethyl substitution pattern provides a chiral handle for enantioselective synthesis via α-pinene-derived routes [2] that is absent in the 3,3-dimethyl isomer. Substituting a generic analog would alter the steric bulk at the reactive site, modify the predicted LogP by approximately 0.5–0.8 units, and fundamentally change the conformational landscape of any derived γ-peptide or nucleoside analog [1].

Quantitative Differentiation of 2,2-Dimethylcyclobutanecarboxylic Acid: Head-to-Head Evidence for Procurement Decisions


Synthetic Yield Advantage of 2,2-Dimethylcyclobutanecarboxylic Acid Over Prior Art Methodologies

A recently patented synthetic route for 2,2-dimethylcyclobutanecarboxylic acid achieves a total yield of >47% over five steps, which represents an improvement over unspecified prior art methods that were characterized by lower yields and less accessible raw materials [1]. The patented process uses mild reaction conditions and inexpensive starting materials, making it a more efficient procurement pathway for this specific compound compared to alternative syntheses of cyclobutane carboxylic acid derivatives [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Conformational Restriction Imposed by 2,2-Dimethylcyclobutane Scaffold in γ-Peptide Backbones

Incorporation of the cis-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid scaffold into γ-peptides disrupts the formation of strong intramolecular hydrogen bonds, leading to extended conformations rather than folded secondary structures [1]. This conformational bias is a direct consequence of the gem-dimethyl substitution at the 2-position. In contrast, unsubstituted cyclobutane amino acids or other positional isomers do not provide the same degree of sterically enforced conformational restriction [1].

Peptidomimetics Conformational Analysis Medicinal Chemistry

Enantioselective Synthetic Access via α-Pinene Chiral Pool

The 2,2-dimethylcyclobutane scaffold can be accessed in enantiopure form starting from commercially available (+)-(1R)-α-pinene, enabling the synthesis of (−)-(1R,3S)-3-amino-2,2-dimethylcyclobutanecarboxylic acid and related amino alcohols [1]. These enantiopure building blocks have been used to prepare oligopeptides and cyclobutane-based carbocyclic nucleosides. In contrast, 3,3-dimethylcyclobutanecarboxylic acid and other regioisomers lack this established chiral pool route and cannot be similarly accessed in enantiopure form via the α-pinene pathway [1].

Chiral Synthesis Enantiopure Building Blocks Nucleoside Analogs

Predicted Physicochemical Differentiation from Unsubstituted Cyclobutanecarboxylic Acid

The predicted LogP of 2,2-dimethylcyclobutanecarboxylic acid is 1.5072, which is approximately 0.5–0.8 log units higher than the predicted LogP of unsubstituted cyclobutanecarboxylic acid (~0.7–1.0) [1][2]. This increase in lipophilicity is directly attributable to the gem-dimethyl substitution at the 2-position. The predicted pKa of 4.82 ± 0.40 is comparable to unsubstituted cyclobutanecarboxylic acid (pKa ~4.8), indicating that the carboxylic acid acidity is minimally perturbed while lipophilicity is enhanced .

Physicochemical Properties Drug-likeness LogP Prediction

Biological Activity Class Inference: Cyclobutane Scaffolds as SDH Inhibitors

Cyclobutane carboxylic acid derivatives have been explored as succinate dehydrogenase inhibitors (SDHIs) for antifungal applications. A 1-aminocyclobutanecarboxylic acid derivative (compound A20) demonstrated an IC₅₀ of 3.73 μM against porcine succinate dehydrogenase, comparable to the commercial SDHI fungicide fluxapyroxad (IC₅₀ = 3.76 μM) [1]. While this specific activity is not reported for 2,2-dimethylcyclobutanecarboxylic acid itself, the data establish the cyclobutane carboxylic acid scaffold as a validated pharmacophore for SDH inhibition, suggesting that 2,2-dimethyl-substituted analogs could similarly engage this target.

Agrochemicals Succinate Dehydrogenase Inhibitors Antifungal

Priority Application Scenarios for 2,2-Dimethylcyclobutanecarboxylic Acid Based on Quantitative Evidence


Synthesis of Enantiopure γ-Peptides Requiring Extended Backbone Conformations

Based on the conformational bias evidence that cis-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid enforces extended peptide conformations [1], this compound is optimally deployed in the design of peptidomimetics where folded secondary structures must be avoided. The gem-dimethyl motif disrupts intramolecular hydrogen bonding, producing linear peptide architectures not achievable with unsubstituted cyclobutane amino acids [1].

Chiral Pool Synthesis of Carbocyclic Nucleoside Analogs

The established synthetic route from (+)-(1R)-α-pinene to enantiopure 3-amino-2,2-dimethylcyclobutanecarboxylic acid [2] positions this scaffold as a strategic choice for preparing cyclobutane-based carbocyclic nucleosides. This application leverages the unique chiral handle provided by the 2,2-dimethyl substitution pattern, which is absent in 3,3-dimethyl and other regioisomers [2].

Lead Optimization in CNS Drug Discovery Programs

The predicted LogP of 1.5072 for 2,2-dimethylcyclobutanecarboxylic acid, which is approximately 0.5–0.8 units higher than unsubstituted cyclobutanecarboxylic acid [3][4], makes this scaffold particularly suitable for CNS-targeted medicinal chemistry. The increased lipophilicity enhances the potential for blood-brain barrier penetration while the cyclobutane ring provides conformational constraint, a combination that is advantageous for CNS drug design [3].

Agrochemical SDH Inhibitor Scaffold Diversification

Cyclobutane carboxylic acid derivatives have demonstrated SDH inhibitory activity comparable to commercial fungicides (A20 IC₅₀ = 3.73 μM vs. fluxapyroxad IC₅₀ = 3.76 μM) [5]. 2,2-Dimethylcyclobutanecarboxylic acid can serve as a starting point for synthesizing novel SDHI candidates where the gem-dimethyl substitution may confer improved selectivity or metabolic stability compared to unsubstituted or 3,3-dimethyl analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylcyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.